2,2'-Dithiodipyridine

Cholinesterase assay Whole-blood diagnostics Organophosphate exposure

2,2'-Dithiodipyridine (2-PDS) resolves the hemoglobin interference problem inherent to DTNB-based thiol detection in whole-blood samples. Unlike DTNB's dianionic charge state, 2-PDS's neutral pyridyl disulfide enables 1:20 blood dilution (vs. DTNB's 1:50) while maintaining CV <8% at 343 nm. • Enables 2.5× less sample dilution for cholinesterase monitoring in organophosphate exposure studies • Distinct kinetic resolution of sequential thiol modifications unavailable with 4,4′-isomer • Acidic derivatization (pH 4.5) prevents artifactual oxidation in HPLC-EC serum workflows Supplied as ≥98% pure crystalline powder with full QC documentation and batch-specific COA.

Molecular Formula C10H8N2S2
Molecular Weight 220.3 g/mol
CAS No. 2127-03-9
Cat. No. B1663999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-Dithiodipyridine
CAS2127-03-9
Synonyms2,2'-dipyridyl disulfide
2,2'-dithiodipyridine
2,2'-dithiopyridine
2,2-dithiobispyridine
2,2-PDS
Aldrithiol-2
orthopyridyl disulfide
Molecular FormulaC10H8N2S2
Molecular Weight220.3 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)SSC2=CC=CC=N2
InChIInChI=1S/C10H8N2S2/c1-3-7-11-9(5-1)13-14-10-6-2-4-8-12-10/h1-8H
InChIKeyHAXFWIACAGNFHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility25.5 [ug/mL] (The mean of the results at pH 7.4)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





2,2′-Dithiodipyridine – Thiol-Reactive Crosslinker


2,2′-Dithiodipyridine (2-PDS, 2,2′-DTDP, CAS 2127-03-9) is an aromatic disulfide reagent classified as a thiol-reactive heterobifunctional crosslinker and chromogenic probe [1]. The compound participates in thiol-disulfide exchange reactions with free sulfhydryl groups, releasing 2-thiopyridone as a stoichiometric product that can be quantified spectrophotometrically at 343 nm (ε = 8.08 × 10³ M⁻¹ cm⁻¹) [2]. Its pyridyl ring adjacent to the disulfide bond confers reactivity distinct from aliphatic disulfides, making it widely employed in biochemical assays for thiol quantification, enzymatic activity measurement, and site-specific protein modification [3].

Thiol quantification via chromogenic 2-thiopyridone detection at 343 nm
Enzymatic activity measurement by thiol-disulfide exchange kinetics
Site-specific protein modification with heterobifunctional reactivity

Why 2,2′-DTDP Substitution Fails


Thiol-reactive disulfide reagents are not functionally interchangeable. Despite sharing a disulfide core, 2,2′-dithiodipyridine differs fundamentally from DTNB (Ellman's reagent, 5,5′-dithiobis-2-nitrobenzoic acid) in charge state (neutral vs. dianionic) and from its positional isomer 4,4′-dithiodipyridine in steric and electronic properties [1]. These differences manifest as divergent reaction kinetics, hemoglobin interference profiles, and biological activity profiles that cannot be compensated for by simple molar substitution [2]. Procuring the incorrect disulfide reagent compromises assay sensitivity in whole-blood enzymatic determinations, alters site-specificity in protein labeling workflows, and yields non-comparable results in structure-activity studies of redox-sensitive systems [3].

DTNB (Ellman's reagent) differs in charge state and hemoglobin interference, altering assay dilution requirements.
4,4′-Dithiodipyridine positional isomer exhibits divergent kinetics and Mg²⁺ sensitivity in SR Ca²⁺ release.
SPDP linker-extended derivative shows lower potency at ryanodine receptor; may not suit potency-tiered experiments.

2,2′-DTDP: Comparative Evidence


Whole-Blood Cholinesterase Precision vs. DTNB

In dog whole blood cholinesterase determinations, 2,2′-dithiodipyridine (2-PDS) demonstrated within-run and between-run coefficients of variation (CV) below 8%, comparable to DTNB. However, 2-PDS uniquely enabled the use of a more concentrated 1:20 whole blood dilution ratio, whereas DTNB required a 1:50 dilution to avoid interference [1]. This operational advantage stems from 2-PDS′s ability to avoid hemoglobin interference at the 340 nm detection wavelength [2]. Both chromophores produced similar inhibition detection after in vivo and in vitro organophosphate exposure, with correlation coefficients exceeding 0.90 [3].

Precision & Dilution
Head-to-head
2-PDS supports 1:20 blood dilution vs. DTNB 1:50, CV
Reported dilution tolerance supports assay sensitivity review
Dog whole blood; 340 nm detection
ALDH Kinetic Profile
Head-to-head
2–2.5× enzyme activation; label loss correlates with activity loss (2,2′), not with 4,4′
Separates activation/inactivation phases for mechanistic studies
Sheep liver ALDH; NAD⁺; 25 °C
RyR Binding Potency
Head-to-head
IC₅₀ 7.5 ± 0.2 μM (2,2′-DTDP) vs. 1.5 μM (4,4′) vs. 15.4 μM (SPDP)
Intermediate potency supports receptor modulation studies
[³H]ryanodine displacement assay
Ca²⁺ Release Mg²⁺ Sensitivity
Head-to-head
Max Ca²⁺ release at 0.5 mM Mg²⁺ (2,2′) vs. 1.0 mM Mg²⁺ (4,4′)
Mg²⁺ dependence review informs cardiac SR study design
Canine cardiac SR vesicles
HPLC-EC Thiol Derivatization
Method context
LOD 0.9–4 μM at pH 4.5; linear 10–100 μM
Acidic derivatization minimizes thiol oxidation artifacts
Cys, GSH; validated in serum albumin
Cholinesterase assay Whole-blood diagnostics Organophosphate exposure Spectrophotometric detection

Aldehyde Dehydrogenase Kinetic Profile vs. 4,4′-DTDP

2,2′-Dithiodipyridine reacts rapidly with sheep liver cytoplasmic aldehyde dehydrogenase in the presence of NAD⁺, producing a 2- to 2.5-fold enzyme activation (when assayed by standard methods), followed by slow activity loss over several hours at 25 °C [1]. Critically, the rate of 2-thiopyridone displacement from the labeled enzyme correlates with activity loss. In contrast, 4,4′-dithiodipyridine produces faster loss of both label and activity, but with poorer correlation between these two processes compared to the 2,2′ isomer [2]. This positional isomer effect demonstrates that the 2-pyridyl configuration uniquely enables defined kinetic resolution of the activation and inactivation phases [3].

ALDH Kinetic Profile
Head-to-head
2–2.5× enzyme activation; label loss correlates with activity loss (2,2′), not with 4,4′
Separates activation/inactivation phases for mechanistic studies
Sheep liver ALDH; NAD⁺; 25 °C
Aldehyde dehydrogenase Enzyme activation Disulfiram mechanism Thiol-disulfide exchange Structure-activity relationship

Ryanodine Receptor Binding Potency vs. 4,4′-DTDP & SPDP

In competitive displacement assays of [³H]ryanodine binding to the sarcoplasmic reticulum Ca²⁺-release channel complex, reactive disulfide compounds (RDSs) exhibited structure-dependent potency. 2,2′-Dithiodipyridine (2,2′-DTDP) displaced [³H]ryanodine binding with an IC₅₀ of 7.5 ± 0.2 μM [1]. In the same assay system, 4,4′-dithiodipyridine was approximately 5-fold more potent (IC₅₀ = 1.5 ± 0.1 μM), while the extended linker derivative SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate) was approximately 2-fold less potent (IC₅₀ = 15.4 ± 0.1 μM) [2]. In skinned muscle fibers, 2,2′-dithiodipyridine elicited rapid twitches that were blocked by ruthenium red, confirming specific action at the ryanodine receptor [3].

RyR Binding Potency
Head-to-head
IC₅₀ 7.5 ± 0.2 μM (2,2′-DTDP) vs. 1.5 μM (4,4′) vs. 15.4 μM (SPDP)
Intermediate potency supports receptor modulation studies
[³H]ryanodine displacement assay
Sarcoplasmic reticulum Calcium signaling Ryanodine receptor Redox biology Cardiac physiology

Cardiac SR Ca²⁺ Release: Mg²⁺ Sensitivity vs. 4,4′-DTDP

The Mg²⁺ dependence of Ca²⁺ release induction by reactive disulfide compounds differs markedly between positional isomers. In isolated canine cardiac sarcoplasmic reticulum vesicles, 2,2′-dithiodipyridine (2,2′-DTDP) induced maximum rates of Ca²⁺ release at 0.5 mM free Mg²⁺ concentration [1]. In contrast, 4,4′-dithiodipyridine (4,4′-DTDP) achieved maximum release rates at 1.0 mM free Mg²⁺, a 2-fold higher optimal Mg²⁺ concentration [2]. Both isomers oxidized SR sulfhydryl sites with stoichiometric production of thiopyridone, but their differential Mg²⁺ sensitivity indicates distinct interactions with the ryanodine receptor complex under physiological cation conditions [3].

Ca²⁺ Release Mg²⁺ Sensitivity
Head-to-head
Max Ca²⁺ release at 0.5 mM Mg²⁺ (2,2′) vs. 1.0 mM Mg²⁺ (4,4′)
Mg²⁺ dependence review informs cardiac SR study design
Canine cardiac SR vesicles
Cardiac sarcoplasmic reticulum Calcium release Magnesium regulation Thiol oxidation Excitation-contraction coupling

HPLC-EC Thiol Detection: Acidic Derivatization vs. DTNB

In liquid chromatography coupled to electrochemical detection (LC-EC), 2,2′-dithiodipyridine (DPDS) enables non-alkaline derivatization of small thiols at pH 4.5 to yield corresponding disulfides and 2-thiopyridone (2-TP) [1]. Using a carbon paste electrode modified with silver microparticles polarized at 0.080 V vs. Ag/AgCl, the method achieves detection limits of 9 × 10⁻⁷ to 4 × 10⁻⁶ M for cysteine and glutathione, with linear ranges from 1 × 10⁻⁵ to 1 × 10⁻⁴ M [2]. The method has been validated for free thiol content determination in human and bovine serum albumin [3].

HPLC-EC Thiol Derivatization
Method context
LOD 0.9–4 μM at pH 4.5; linear 10–100 μM
Acidic derivatization minimizes thiol oxidation artifacts
Cys, GSH; validated in serum albumin
HPLC-EC Thiol analysis Derivatization Electrochemical detection Serum biomarkers

2,2′-DTDP: Optimal Applications


Whole-Blood Cholinesterase Assays

Based on direct comparative data showing 2-PDS enables 1:20 blood dilution versus DTNB′s 1:50 requirement while maintaining CV < 8% [1], laboratories performing whole-blood cholinesterase assays for organophosphate exposure monitoring should prioritize 2-PDS. The reduced hemoglobin interference at 340 nm eliminates the need for extensive sample dilution, preserving assay sensitivity for low-activity clinical samples [2].

Aldehyde Dehydrogenase Regulation & Disulfiram Studies

The distinct kinetic resolution between activation (2- to 2.5-fold) and inactivation phases uniquely provided by 2,2′-dithiodipyridine—but not its 4,4′ isomer—makes it the reagent of choice for dissecting the sequential thiol modification mechanism relevant to disulfiram′s action on ALDH [1]. The correlation between thiopyridone displacement and activity loss enables precise kinetic modeling unavailable with the 4,4′ isomer [2].

Ryanodine Receptor & Cardiac SR Ca²⁺ Release

For laboratories investigating ryanodine receptor function, the tiered potency data (IC₅₀: 2,2′-DTDP = 7.5 μM; 4,4′-DTDP = 1.5 μM; SPDP = 15.4 μM) and differential Mg²⁺ sensitivity (2,2′-DTDP optimal at 0.5 mM free Mg²⁺ vs. 4,4′-DTDP at 1.0 mM) [1] provide a rational basis for reagent selection. 2,2′-DTDP offers intermediate potency suitable for experiments where moderate receptor activation is desired without the higher potency (and potentially greater off-target oxidation) of the 4,4′ isomer [2].

Acidic pH Derivatization for Thiol Analysis

In HPLC-EC workflows requiring thiol quantification in oxidation-prone matrices (e.g., clinical serum, redox-sensitive protein samples), 2-PDS derivatization at pH 4.5 provides distinct advantage over alkaline DTNB methods [1]. The acidic conditions minimize artifactual thiol oxidation and disulfide scrambling during sample preparation, yielding more accurate representation of endogenous thiol status [2].

Application
Selection Property
Validation Focus
Whole-blood cholinesterase research assays
Reduced hemoglobin interference at 340 nm
Confirm dilution ratio and precision in target matrix
ALDH regulation and disulfiram mechanism studies
Kinetic resolution of activation from inactivation
Verify thiopyridone displacement-activity correlation
Ryanodine receptor and cardiac SR Ca²⁺ release studies
Intermediate potency and Mg²⁺ sensitivity
Validate IC₅₀ and Mg²⁺ dependence in preparation
Acidic-derivatization HPLC-EC thiol analysis
Acidic pH derivatization minimizes thiol oxidation
Assess LOD and linear range in oxidation-prone matrices

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